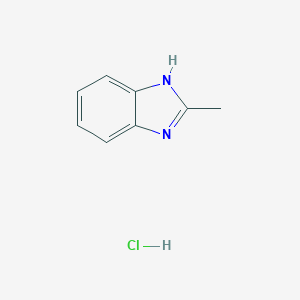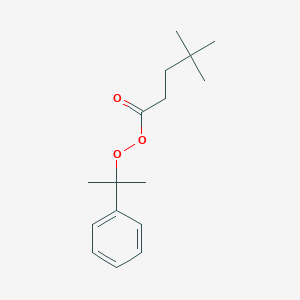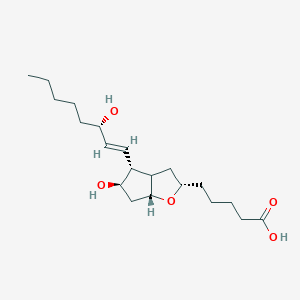
5,6Beta-Dihydro PGI2
Descripción general
Descripción
5,6Beta-Dihydro PGI2, also known as 6-Prostaglandin I1, is a prostanoid . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
Prostaglandin I2 (PGI2) is synthesized via COX-2 and PGIS from membrane phospholipids upon pro-inflammatory stimulation via cytokines, growth factors, or other physical and chemical exogenous stimuli . In a study, PGI2 synthesis was increased 2.4 times in the initial 6-day period of development of renal vascular hypertension (RH) .Molecular Structure Analysis
The molecular formula of 5,6Beta-Dihydro PGI2 is C20H34O5 . The IUPAC name is 5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid .Physical And Chemical Properties Analysis
The molecular weight of 5,6Beta-Dihydro PGI2 is 354.5 g/mol . More detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Aplicaciones Científicas De Investigación
1. Understanding Enzymatic Mechanisms
5,6Beta-Dihydro PGI2 is relevant in studies focusing on enzymatic processes, particularly those involving phosphoglucose isomerase (PGI). For instance, Solomons et al. (2004) explored the crystal structure of mouse phosphoglucose isomerase, revealing insights into the catalytic mechanism of sugar ring opening, which is crucial in the interconversion of glucose 6-phosphate and fructose 6-phosphate (Solomons et al., 2004). Similar studies were conducted by Davies et al. (2003), who examined the structure of human phosphoglucose isomerase complexed with a transition-state analogue (Davies et al., 2003).
2. Metabolic Research
Research involving 5,6Beta-Dihydro PGI2 also extends to metabolic studies. For example, Vinayagam et al. (2018) investigated the effects of Psidium guajava on gluconeogenesis and glycogenesis in diabetic rats, revealing significant insights into glucose metabolism (Vinayagam et al., 2018).
3. Diabetes and Glucose Metabolism
A significant portion of research involving 5,6Beta-Dihydro PGI2 pertains to diabetes and glucose metabolism. For example, Yoon et al. (2001) highlighted the role of the transcriptional coactivator PGC-1 in controlling hepatic gluconeogenesis, providing valuable insights into glucose regulation in diabetes (Yoon et al., 2001). Similarly, Owada et al. (2002) investigated the effects of long-term administration of Prostaglandin I2 on diabetic nephropathy, demonstrating its potential therapeutic benefits (Owada et al., 2002).
Propiedades
IUPAC Name |
5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADQDXZYFCVHV-CBIPHORWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6Beta-Dihydro PGI2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



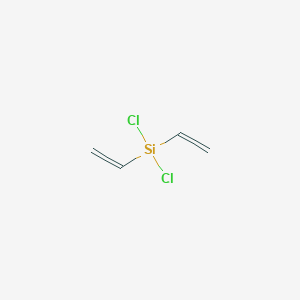
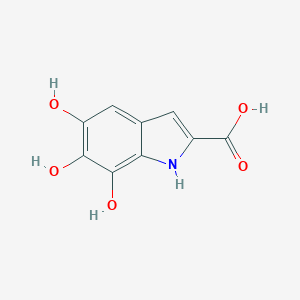
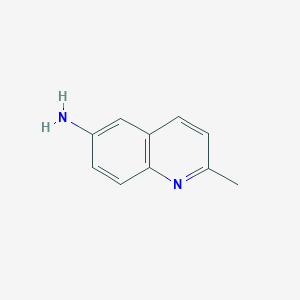
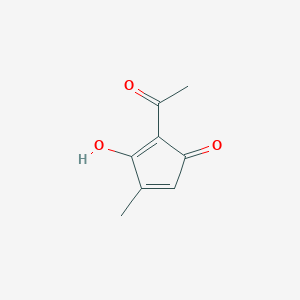
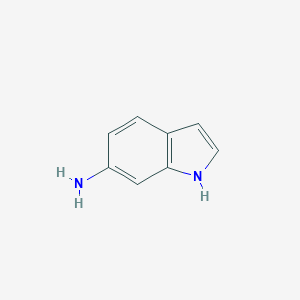
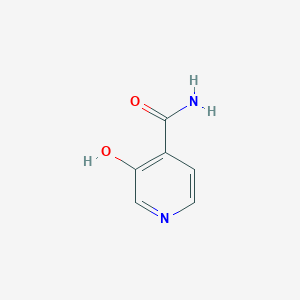

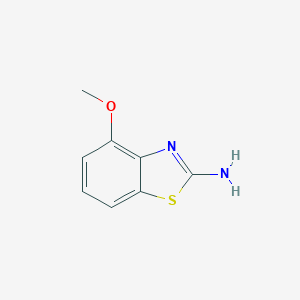
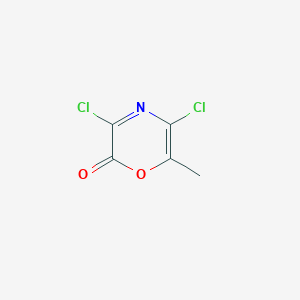
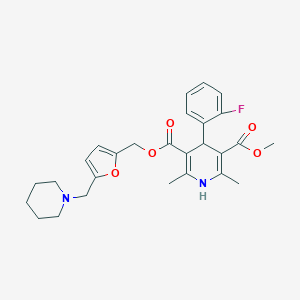
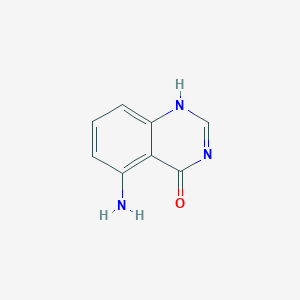
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
